molecular formula C17H16BrNO4S2 B2499621 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methylbenzenesulfonamide CAS No. 616214-35-8

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methylbenzenesulfonamide

Cat. No. B2499621
CAS RN: 616214-35-8
M. Wt: 442.34
InChI Key: XBGMDPTYESCEPH-UHFFFAOYSA-N
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Description

Sulfonamides are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse range of biological activities, including antitumor, enzyme inhibition, and potential applications in nonlinear optics and as antioxidants. The compound of interest, "N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methylbenzenesulfonamide," is not directly studied in the provided papers, but related sulfonamide compounds have been extensively researched for their antitumor properties, enzyme inhibition capabilities, and structural characteristics .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For instance, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involved the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reactions with different electrophiles . Similarly, the synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide was achieved by transforming the precursor compound through a series of reactions, including the use of NMR and mass spectroscopy for structural determination .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, NMR, and mass spectroscopy. For example, the structure of 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone was determined using a combination of these techniques . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the optimized state and molecular orbitals of these compounds .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including bromination using reagents like N,N-dibromobenzenesulfonamide. This reagent has been used for brominating carbanionic substrates under mild conditions and can be recovered and reused . The reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives has also been studied, leading to the formation of various brominated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, are crucial for their pharmacological applications. For instance, the poor water solubility of a novel small molecule HIF-1 pathway inhibitor necessitated its delivery in a formulation, highlighting the need for chemical modifications to optimize its function and pharmacology . Theoretical calculations are used to predict properties like free energy and molecular orbitals, which are important for understanding the compound's behavior and interactions .

Case Studies

Several sulfonamide derivatives have been evaluated for their biological activities. Compounds like E7010 and E7070 have shown potent cell cycle inhibition and have progressed to clinical trials . Other derivatives have been tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, with some showing interesting activities . Additionally, enzyme inhibition studies have been conducted on various N-substituted sulfonamides, with some compounds exhibiting excellent inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase .

Scientific Research Applications

Enzyme Inhibitory Potential

Another avenue of research has involved investigating the enzyme inhibitory potential of these compounds. A study synthesized new sulfonamides with benzodioxane and acetamide moieties, testing their activity against α-glucosidase and acetylcholinesterase. Most of the compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (Abbasi et al., 2019).

Anticholinesterase and Antioxidant Activities

The derivatives of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methylbenzenesulfonamide have also been evaluated for their anticholinesterase and antioxidant activities. A study synthesized compounds to assess their inhibitory effect against acetylcholinesterase and butyrylcholinesterase, as well as their antioxidant effect through various assays. This suggests their potential in the treatment of diseases related to cholinesterase inhibition and oxidative stress (Mphahlele et al., 2021).

properties

IUPAC Name

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4S2/c1-13-2-8-17(9-3-13)25(22,23)19(15-6-4-14(18)5-7-15)16-10-11-24(20,21)12-16/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGMDPTYESCEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methylbenzenesulfonamide

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